molecular formula C15H8Cl2N2O2S2 B4654566 (5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4654566
M. Wt: 383.3 g/mol
InChI Key: VGISSPXECNEJOX-XFFZJAGNSA-N
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Description

(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a chlorothiophenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the chlorophenyl and chlorothiophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-bromophenyl)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5Z)-1-(4-fluorophenyl)-5-[(5-fluorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

Compared to similar compounds, (5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits unique properties due to the presence of chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2S2/c16-8-1-3-9(4-2-8)19-14(21)11(13(20)18-15(19)22)7-10-5-6-12(17)23-10/h1-7H,(H,18,20,22)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISSPXECNEJOX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(S3)Cl)C(=O)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(S3)Cl)/C(=O)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5Z)-1-(4-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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